molecular formula C24H27N3OS B11316206 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316206
M. Wt: 405.6 g/mol
InChI Key: NDHNCJKBQJOWDB-UHFFFAOYSA-N
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Description

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-1-ylmethylamine derivative, which is then reacted with a suitable thiol to introduce the sulfanyl group. The cyclohexyl group is introduced through a cyclization reaction, and the final step involves the formation of the tetrahydro-2H-cyclopenta[d]pyrimidin-2-one ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino position.

Scientific Research Applications

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H27N3OS

Molecular Weight

405.6 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C24H27N3OS/c25-22(19-13-6-9-16-8-4-5-12-18(16)19)29-23-20-14-7-15-21(20)27(24(28)26-23)17-10-2-1-3-11-17/h4-6,8-9,12-13,17,22H,1-3,7,10-11,14-15,25H2

InChI Key

NDHNCJKBQJOWDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N

Origin of Product

United States

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